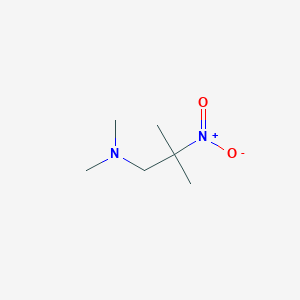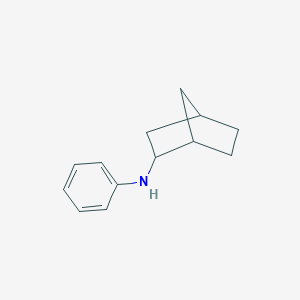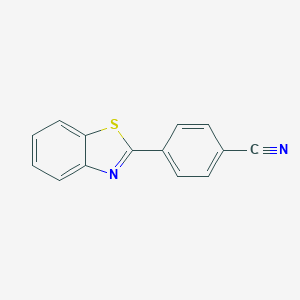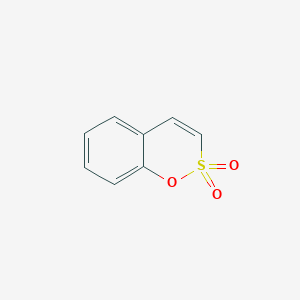
1-Propanamine, N,N,2-trimethyl-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, N,N,2-trimethyl-2-nitro- is a chemical compound that is commonly used in scientific research applications. This compound is also known as TMA-2 and belongs to the amphetamine class of drugs. It is a potent psychoactive substance that has been used as a research tool to study the effects of amphetamine derivatives on the central nervous system.
Mécanisme D'action
The mechanism of action of 1-Propanamine, N,N,2-trimethyl-2-nitro- is similar to other amphetamine derivatives. It works by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in the activity of the central nervous system and produces effects such as euphoria, increased energy, and heightened sensory perception.
Biochemical and Physiological Effects:
1-Propanamine, N,N,2-trimethyl-2-nitro- produces several biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in heart rate, blood pressure, and body temperature. It also produces effects such as euphoria, increased energy, and heightened sensory perception.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Propanamine, N,N,2-trimethyl-2-nitro- in lab experiments are that it is a potent psychoactive substance that produces effects similar to other amphetamine derivatives. This makes it a useful tool for studying the effects of these compounds on the central nervous system. The limitations of using this compound are that it is a controlled substance and requires a license to handle and use it in lab experiments.
Orientations Futures
There are several future directions for the use of 1-Propanamine, N,N,2-trimethyl-2-nitro- in scientific research. One direction is to study the long-term effects of this compound on the central nervous system. Another direction is to study the effects of this compound on specific neurotransmitter systems such as the dopamine system. Additionally, research could be conducted to develop new compounds based on the structure of 1-Propanamine, N,N,2-trimethyl-2-nitro-. These compounds could be used to study the effects of amphetamine derivatives on the central nervous system and could potentially lead to the development of new treatments for psychiatric disorders.
Conclusion:
1-Propanamine, N,N,2-trimethyl-2-nitro- is a potent psychoactive substance that has been used in scientific research to study the effects of amphetamine derivatives on the central nervous system. It produces effects similar to other amphetamine derivatives such as MDMA and MDA. The synthesis of this compound is complex and requires several steps. The mechanism of action of this compound is similar to other amphetamine derivatives and it produces several biochemical and physiological effects. The use of this compound in lab experiments has advantages and limitations. There are several future directions for the use of this compound in scientific research, including studying the long-term effects of this compound on the central nervous system and developing new compounds based on its structure.
Méthodes De Synthèse
The synthesis of 1-Propanamine, N,N,2-trimethyl-2-nitro- is a complex process that involves several steps. The first step is the reaction of benzaldehyde with nitroethane to produce 1-phenyl-2-nitropropene. This compound is then reduced with aluminum amalgam to produce 2,5-dimethoxyphenylacetone. The final step involves the reaction of 2,5-dimethoxyphenylacetone with nitroethane and ammonium acetate to produce 1-Propanamine, N,N,2-trimethyl-2-nitro-.
Applications De Recherche Scientifique
1-Propanamine, N,N,2-trimethyl-2-nitro- has been used in scientific research to study the effects of amphetamine derivatives on the central nervous system. It has been found to be a potent psychoactive substance that produces effects similar to other amphetamine derivatives such as MDMA and MDA. It has been used to study the effects of these compounds on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Propriétés
Numéro CAS |
19155-54-5 |
|---|---|
Nom du produit |
1-Propanamine, N,N,2-trimethyl-2-nitro- |
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N,N,2-trimethyl-2-nitropropan-1-amine |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,8(9)10)5-7(3)4/h5H2,1-4H3 |
Clé InChI |
NAOOJIDHHYTBND-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(C)C)[N+](=O)[O-] |
SMILES canonique |
CC(C)(CN(C)C)[N+](=O)[O-] |
Autres numéros CAS |
19155-54-5 |
Synonymes |
N,N,2-Trimethyl-2-nitro-1-propanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)












